

Diisopropyl Chloromalonate: A Technical Guide for Scientific Professionals

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Compound of Interest

Compound Name: *Diisopropyl chloromalonate*

Cat. No.: *B066214*

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Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of **diisopropyl chloromalonate**. Due to the limited availability of experimental data for **diisopropyl chloromalonate** in public literature, this document leverages data from its precursor, diisopropyl malonate, and its close structural analog, diethyl chloromalonate, to provide estimated properties and expected reactivity profiles. This guide includes detailed tables of physical and chemical data, a proposed experimental protocol for its synthesis via chlorination, and an analysis of its chemical reactivity. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams to support researchers, scientists, and professionals in drug development.

Introduction

Diisopropyl chloromalonate (CAS Numbers: 195209-93-9, 116250-89-6) is a halogenated derivative of diisopropyl malonate.^{[1][2]} As a functionalized malonic ester, it holds potential as a versatile intermediate in organic synthesis, particularly for the introduction of a diisopropoxycarbonylmethyl group in the synthesis of complex organic molecules and active pharmaceutical ingredients. Its structure, featuring an electrophilic carbon center alpha to two carbonyl groups and bearing a chlorine leaving group, suggests a high reactivity towards nucleophiles. This guide aims to consolidate the available information and provide a reliable resource for its application in a laboratory setting.

Physical and Chemical Properties

Specific experimental data for **diisopropyl chloromalonate** is scarce. The properties outlined below are based on data from its precursor, diisopropyl malonate, and its ethyl analog, diethyl chloromalonate. These values should be considered estimates.

Table 1: Identifiers and Chemical Formula

Identifier	Value
Chemical Name	Diisopropyl 2-chloromalonate
Synonyms	dipropan-2-yl 2-chloropropanedioate, Chloromalonic acid diisopropyl ester[2]
CAS Number	195209-93-9, 116250-89-6[1][2]
Molecular Formula	C ₉ H ₁₅ ClO ₄ [1]
Molecular Weight	222.66 g/mol
Canonical SMILES	<chem>CC(C)OC(=O)C(Cl)C(=O)OC(C)C</chem>

Table 2: Physical Properties of Diisopropyl Chloromalonate and Related Compounds

Property	Diisopropyl Chloromalonate (Predicted)	Diisopropyl Malonate (Precursor)	Diethyl Chloromalonate (Analog)
Appearance	Colorless to pale yellow liquid	Colorless to yellowish liquid[3]	Colorless liquid
Boiling Point	Not available	93-95 °C / 12 mmHg[4]	98-103 °C / 12 mbar[5]
Density	~1.1 g/cm ³	0.991 g/mL at 25 °C[4]	1.204 g/mL at 25 °C[6]
Refractive Index (n _{20/D})	Not available	1.412[4]	1.432[6]
Solubility	Expected to be soluble in common organic solvents (e.g., DCM, ether, ethyl acetate); insoluble in water.	Insoluble in water; soluble in esters, benzene, ethers.[7]	Not specified

Synthesis and Experimental Protocols

The most direct method for the synthesis of **diisopropyl chloromalonate** is the alpha-chlorination of diisopropyl malonate. Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for this transformation.[7]

Proposed Synthesis: Chlorination of Diisopropyl Malonate

This protocol is adapted from a general procedure for the chlorination of dimethyl malonate.[7]

Reaction: $(\text{CH}_3)_2\text{CHO}_2\text{CCH}_2\text{CO}_2\text{CH}(\text{CH}_3)_2 + \text{SO}_2\text{Cl}_2 \rightarrow (\text{CH}_3)_2\text{CHO}_2\text{CCH}(\text{Cl})\text{CO}_2\text{CH}(\text{CH}_3)_2 + \text{SO}_2 + \text{HCl}$

Materials:

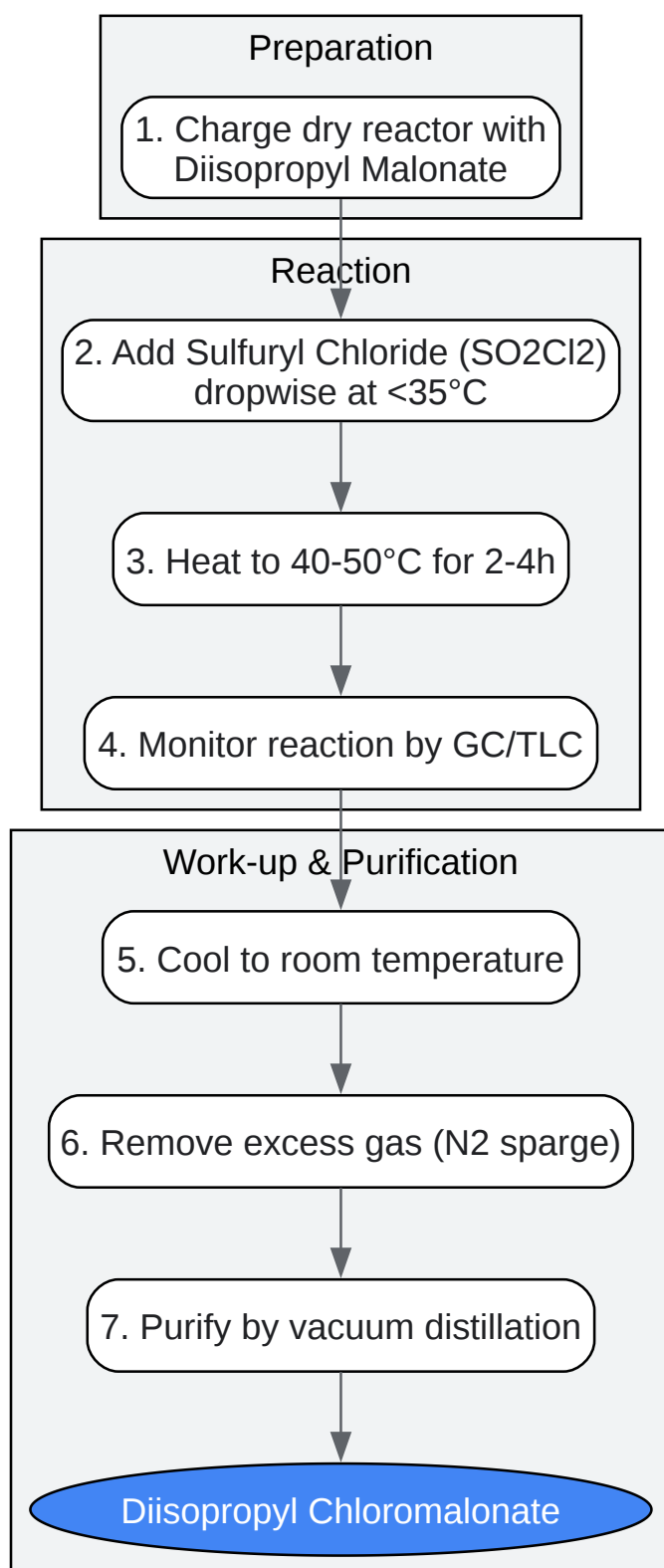
- Diisopropyl malonate (1 equivalent)

- Sulfuryl chloride (1.1-1.2 equivalents)
- Dichloromethane (DCM) or reaction neat
- Nitrogen or Argon gas supply
- Magnetic stirrer and heating mantle
- Reaction vessel (round-bottom flask) with reflux condenser and gas outlet/scrubber

Procedure:

- Preparation: A dry round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser is purged with nitrogen gas. Diisopropyl malonate is charged into the flask.
- Reagent Addition: Sulfuryl chloride (1.1-1.2 eq.) is added dropwise to the stirred diisopropyl malonate at room temperature. The addition should be controlled to maintain the temperature below 30-35 °C. The reaction is exothermic and will evolve sulfur dioxide and hydrogen chloride gas, which should be vented through a scrubber containing a sodium hydroxide solution.
- Reaction: After the addition is complete, the reaction mixture is gently heated to 40-50 °C and maintained for 2-4 hours.
- Monitoring: The progress of the reaction should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to check for the consumption of the starting material.
- Work-up and Purification:
 - Once the reaction is complete, the mixture is cooled to room temperature.
 - Excess SO₂ and HCl are removed by sparging with nitrogen.
 - The crude product is then purified by vacuum distillation to yield **diisopropyl chloromalonate**.

Experimental Workflow Diagram



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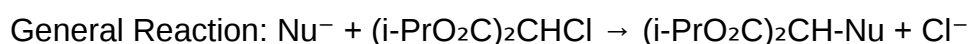
Caption: Proposed workflow for the synthesis of **diisopropyl chloromalonate**.

Chemical Reactivity and Applications

Diisopropyl chloromalonate is an activated electrophile. The electron-withdrawing effect of the two adjacent ester carbonyl groups makes the alpha-proton acidic in the precursor and activates the alpha-position for substitution.

Nucleophilic Substitution

The primary mode of reactivity for **diisopropyl chloromalonate** is expected to be nucleophilic substitution, where the chloride ion acts as a good leaving group. This makes it a valuable reagent for C-alkylation.



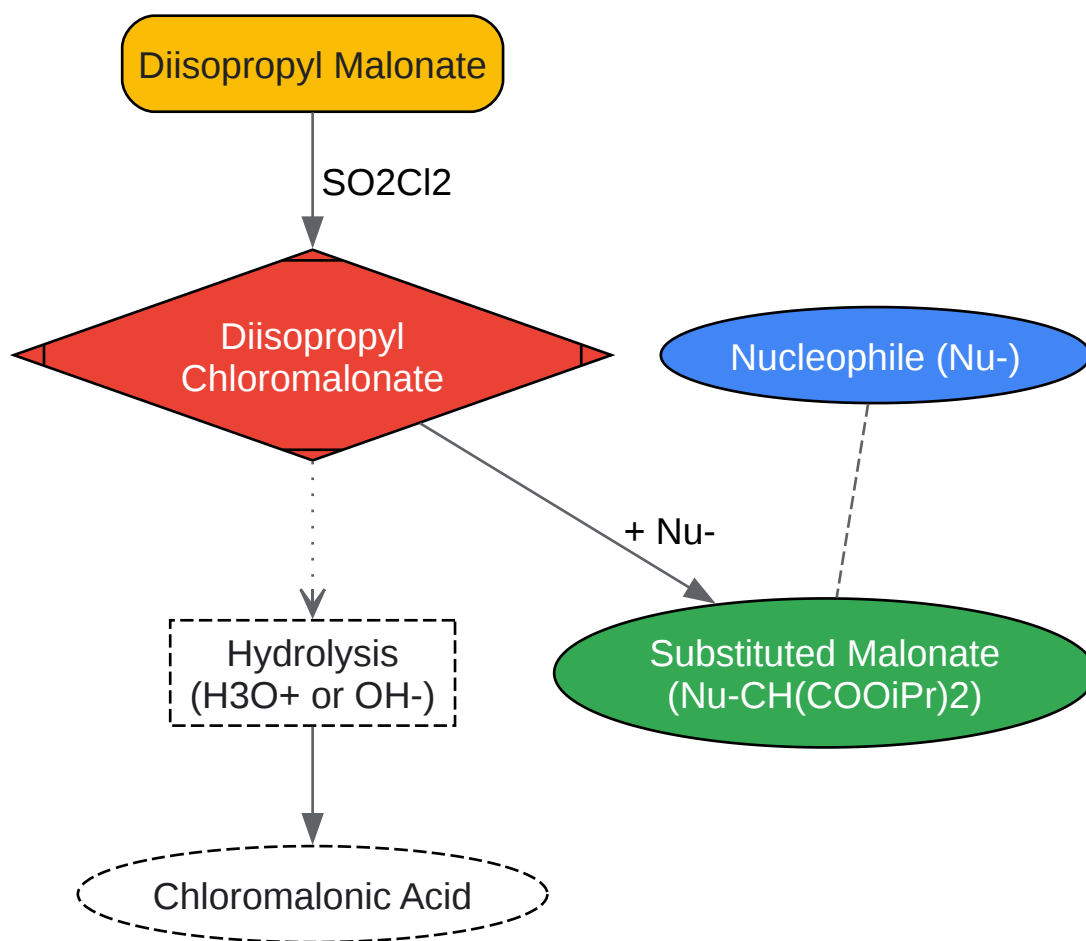
This reaction is analogous to the well-established malonic ester synthesis, where the chlorinated intermediate can react with a wide range of soft nucleophiles such as enolates, carbanions, amines, and thiols.[8][9] The steric hindrance from the isopropyl groups may influence the reaction rate compared to its diethyl analog.[4]

Hydrolysis

Like other esters, **diisopropyl chloromalonate** is susceptible to hydrolysis under either acidic or basic conditions to yield chloromalononic acid and isopropanol.

Signaling Pathways and Logical Relationships Diagram

The following diagram illustrates the central role of **diisopropyl chloromalonate** as an electrophile in synthetic pathways.



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Caption: Key reactivity pathways of **diisopropyl chloromalonate**.

Safety and Handling

A specific Safety Data Sheet (SDS) for **diisopropyl chloromalonate** is not widely available. However, based on the SDS for diethyl chloromalonate, the compound should be handled with significant care.^{[5][10]}

- Hazards: Expected to be corrosive and cause severe skin burns and eye damage.^{[5][10]} It may also cause respiratory irritation and is likely a lachrymator (tear-inducing agent).^[10]
- Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat are mandatory. All handling should be performed in a well-ventilated chemical fume hood.^[10]

- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.
- **Spill Management:** In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Avoid flushing into drains.

Conclusion

Diisopropyl chloromalonate is a potentially valuable synthetic intermediate whose properties can be reasonably inferred from related compounds. Its utility lies in its ability to act as an electrophile in C-C and C-heteroatom bond-forming reactions. While direct experimental data remains limited, the synthetic and reactivity profiles presented in this guide provide a solid foundation for its use in research and development. Users must exercise caution and adhere to strict safety protocols when handling this compound, assuming a hazard profile similar to that of other alpha-halo dicarbonyl compounds.

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